Casegravol

Description

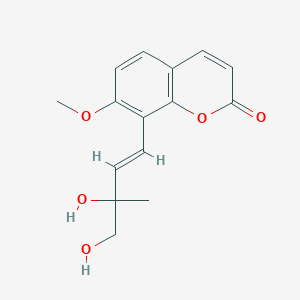

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[(E)-3,4-dihydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(18,9-16)8-7-11-12(19-2)5-3-10-4-6-13(17)20-14(10)11/h3-8,16,18H,9H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVRFNCLKCYMPH-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74474-76-3 | |

| Record name | 2H-1-Benzopyran-2-one, 8-((1E)-3,4-dihydroxy-3-methyl-1-butenyl)-7-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074474763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Carisoprodol's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions between the skeletal muscle relaxant carisoprodol and the γ-aminobutyric acid type A (GABA-A) receptor. Carisoprodol, and its primary metabolite meprobamate, exert their effects on the central nervous system by modulating the function of these crucial inhibitory ion channels. This document details the allosteric modulation and direct activation of GABA-A receptors by carisoprodol, presents quantitative data on its subunit-specific interactions, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: A Dual, Barbiturate-Like Effect

Carisoprodol's primary mechanism of action involves the potentiation of GABA-A receptor function. Unlike benzodiazepines, which increase the frequency of channel opening, carisoprodol acts in a barbiturate-like manner.[1][2] This involves two key actions:

-

Positive Allosteric Modulation: Carisoprodol binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding increases the receptor's affinity for GABA, thereby enhancing the inhibitory effect of the neurotransmitter. This leads to an increased influx of chloride ions upon GABA binding, causing hyperpolarization of the neuron and reducing its excitability.[3]

-

Direct Gating: At higher concentrations, carisoprodol can directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA.[3] This direct agonistic activity contributes significantly to its sedative and muscle relaxant properties.

Notably, the effects of carisoprodol are not antagonized by the benzodiazepine site antagonist flumazenil, confirming that it does not act at the benzodiazepine binding site.[2][3] However, its effects can be blocked by the barbiturate antagonist bemegride, further solidifying its classification as a compound with barbiturate-like activity.[2][4] Research also suggests that carisoprodol's inhibitory actions may involve a binding site within the Cl- channel pore, similar to the convulsant picrotoxin.[5]

Quantitative Analysis of Carisoprodol's Interaction with GABA-A Receptor Subunits

The effects of carisoprodol are highly dependent on the subunit composition of the GABA-A receptor. Electrophysiological studies have quantified the potency (EC50) and efficacy of carisoprodol on various receptor subtypes.

Allosteric Modulation of GABA-Gated Currents

The presence of different α and β subunits significantly influences the allosteric modulatory effects of carisoprodol. The γ2 subunit, while crucial for benzodiazepine modulation, does not appear to significantly affect carisoprodol's potency or efficacy as an allosteric modulator.[1]

| Receptor Subunit Composition | Carisoprodol EC50 (µM) | Maximum Efficacy (% of control GABA current) |

| α1β1γ2 | 33.1 ± 4 | 225 ± 14.6 |

| α1β2γ2 | 88.2 ± 20 | 474.7 ± 53.5 |

| α1β2 | 87.4 ± 16.4 | 346.7 ± 67.6 |

Table 1: Subunit-dependent allosteric modulation of GABA-A receptors by carisoprodol. Data extracted from Kumar et al., 2015.[1]

Direct Activation of GABA-A Receptors

Carisoprodol's ability to directly gate the GABA-A receptor channel is also subunit-dependent. The β1 subunit confers the highest efficacy for direct activation relative to the maximum current elicited by GABA.[6] Receptors incorporating the α3 subunit show significantly reduced efficacy and affinity for direct gating by carisoprodol.[6]

| Receptor Subunit Composition | Carisoprodol Efficacy (% of max GABA current) |

| α1β1γ2 | ~70% |

| α1β2γ2 | 43.6 ± 4.3% |

| α1β2 | 45.9 ± 3% |

Table 2: Subunit-dependent direct gating of GABA-A receptors by carisoprodol. Data extracted from Kumar et al., 2015.[1]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the molecular interactions and logical relationships of carisoprodol with the GABA-A receptor.

Figure 1: Signaling pathway of carisoprodol's action on the GABA-A receptor.

Figure 2: Logical relationship of carisoprodol's binding site.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The primary technique used to characterize the effects of carisoprodol on GABA-A receptors is whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ion flow through the receptor channels in response to the application of GABA and modulatory compounds.

Cell Preparation and Transfection

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous expression of ion channels. They are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Cells are transiently or stably transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor. This allows for the study of specific receptor subunit combinations.

Electrophysiological Recording

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip with a resistance of 3-7 MΩ.

-

Intracellular Solution: The pipette is filled with an intracellular solution typically containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2.

-

Extracellular Solution: During recording, cells are continuously perfused with an extracellular solution containing (in mM): 125 NaCl, 20 HEPES, 3 CaCl2, 5.5 KCl, 0.8 MgCl2, and 10 glucose, with the pH adjusted to 7.3.

-

Giga-ohm Seal and Whole-Cell Configuration: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-ohm" seal. A further pulse of suction ruptures the membrane patch, establishing the whole-cell configuration, which allows for the measurement of currents across the entire cell membrane.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential, typically -60 mV, using a patch-clamp amplifier.

Drug Application and Data Analysis

-

Drug Delivery: GABA, carisoprodol, and other pharmacological agents are dissolved in the extracellular solution and applied to the cell via a rapid perfusion system.

-

Modulation Protocol: To assess allosteric modulation, an EC20 concentration of GABA (the concentration that elicits 20% of the maximal GABA response) is co-applied with varying concentrations of carisoprodol.

-

Direct Gating Protocol: To assess direct gating, carisoprodol is applied in the absence of GABA.

-

Data Acquisition and Analysis: The resulting currents are recorded, filtered, and digitized. The peak current amplitudes are measured and analyzed to determine EC50 values and maximal efficacy.

Figure 3: Whole-cell patch-clamp experimental workflow.

Conclusion

Carisoprodol exerts its pharmacological effects through a dual, barbiturate-like mechanism on GABA-A receptors, acting as both a positive allosteric modulator and a direct agonist. Its actions are highly dependent on the specific subunit composition of the receptor, with distinct potencies and efficacies observed for different α and β subunit combinations. The lack of antagonism by flumazenil and the blockade by bemegride clearly distinguish its binding site from that of benzodiazepines. The detailed understanding of carisoprodol's interaction with GABA-A receptors, as elucidated through techniques like whole-cell patch-clamp electrophysiology, is critical for the development of novel therapeutics with improved selectivity and safety profiles, as well as for understanding its potential for abuse and dependence.

References

- 1. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carisoprodol Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 6. Assessment of subunit-dependent direct gating and allosteric modulatory effects of carisoprodol at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Carisoprodol and its metabolite meprobamate

An In-depth Technical Guide to the Pharmacokinetics of Carisoprodol and its Metabolite Meprobamate

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the short-term relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] Following oral administration, carisoprodol is extensively metabolized in the liver to several metabolites, the most significant of which is meprobamate, a compound with independent anxiolytic and sedative properties.[1][3][4] The therapeutic and sedative effects of carisoprodol are attributed to both the parent drug and its active metabolite, meprobamate.[5][6]

The biotransformation of carisoprodol to meprobamate is primarily catalyzed by the cytochrome P450 enzyme CYP2C19.[1][4][7] This enzyme exhibits significant genetic polymorphism, leading to substantial inter-individual variability in the pharmacokinetic profiles of both carisoprodol and meprobamate.[5][6][8] Individuals classified as "poor metabolizers" of CYP2C19 substrates may experience up to a 4-fold increase in carisoprodol exposure and a 50% reduction in meprobamate formation compared to normal metabolizers.[5][6][9] This variability can have profound implications for the drug's efficacy and safety profile.

This guide provides a comprehensive overview of the pharmacokinetics of carisoprodol and meprobamate, detailing their absorption, distribution, metabolism, and excretion. It includes summaries of key quantitative data, descriptions of relevant experimental protocols, and visualizations of the metabolic pathway and analytical workflows.

Pharmacokinetics

Absorption

Carisoprodol is administered orally and is rapidly absorbed.[5] The onset of action is typically within 30 to 60 minutes, with effects lasting for 4 to 6 hours.[5] The absorption of carisoprodol is not significantly affected by the presence of high-fat food, allowing it to be administered without regard to meals.[4][7][10]

After oral administration of a 250 mg or 350 mg tablet, peak plasma concentrations (Cmax) of carisoprodol are reached in approximately 1.5 to 2 hours.[1][5][10][11] The Cmax for the meprobamate metabolite is observed later, at approximately 3.6 to 4.5 hours.[1] The exposure to both carisoprodol and meprobamate has been shown to be dose-proportional between 250 mg and 350 mg doses.[2][10] While the absolute bioavailability has not been determined, a study comparing 250 mg and 350 mg tablets found a relative bioavailability of 92%.[2][5]

Distribution

Carisoprodol is moderately distributed throughout the body tissues.[5] It is known to cross the placenta and is also excreted into breast milk, where concentrations can be two to four times higher than those in the mother's plasma.[11] The volume of distribution (Vd) for carisoprodol has been estimated to be between 0.93 and 1.3 L/kg.[5][12][13] Meprobamate has a slightly larger volume of distribution, reported to be in the range of 1.4 to 1.6 L/kg.[5][12][13]

Protein binding for carisoprodol is approximately 41-67%.[5][14] Meprobamate is less extensively bound to plasma proteins, with a binding of about 14-25%.[5][14][15]

Metabolism

Carisoprodol undergoes extensive hepatic metabolism. The primary metabolic pathway involves N-dealkylation by the CYP2C19 enzyme to form meprobamate.[3][16][17] This metabolic step is clinically significant due to the genetic polymorphism of CYP2C19.[8] The prevalence of poor metabolizers is estimated to be 3-5% in Caucasian and African populations and 15-20% in Asian populations.[5][6][8] These individuals have a reduced capacity to convert carisoprodol to meprobamate, leading to higher carisoprodol and lower meprobamate plasma concentrations.[5][9]

Minor metabolic pathways for carisoprodol include the formation of hydroxy-carisoprodol. Both meprobamate and hydroxy-carisoprodol are further metabolized to hydroxy-meprobamate before excretion.[5][16]

Concomitant administration of CYP2C19 inhibitors (e.g., omeprazole, fluvoxamine) can increase carisoprodol exposure, while CYP2C19 inducers (e.g., rifampin, St. John's Wort) can decrease its exposure.[7][9][10][18] Additive sedative effects can occur when carisoprodol is taken with other central nervous system (CNS) depressants like alcohol, benzodiazepines, and opioids.[7][18]

Excretion

The primary route of elimination for carisoprodol and its metabolites is through the kidneys.[1][5][8][11] Carisoprodol has a relatively short elimination half-life, typically ranging from 1.7 to 2.5 hours.[1][5][8][11] In contrast, its active metabolite, meprobamate, has a significantly longer half-life of approximately 10 hours, which can lead to its accumulation with repeated dosing.[1][5][8][11][19] Carisoprodol is known to be removable by both hemodialysis and peritoneal dialysis.[7][10] Caution is recommended when administering carisoprodol to patients with impaired renal or hepatic function, as accumulation of the drug and its metabolites may occur.[1][7][10]

Data Presentation

Table 1: Summary of Carisoprodol Pharmacokinetic Parameters

| Parameter | Value | References |

| Route of Administration | Oral | [1][5] |

| Time to Peak (Tmax) | 1.5 - 2.0 hours | [1][5][10][11] |

| Elimination Half-life (t½) | 1.7 - 2.5 hours | [1][5][8][10][11][14] |

| Volume of Distribution (Vd) | 0.93 - 1.3 L/kg | [5][12][13] |

| Plasma Protein Binding | 41 - 67% | [4][5][14][15] |

| Primary Metabolizing Enzyme | CYP2C19 | [1][4][7] |

| Primary Route of Excretion | Renal | [1][5][11] |

Table 2: Summary of Meprobamate Pharmacokinetic Parameters (Following Carisoprodol Administration)

| Parameter | Value | References |

| Time to Peak (Tmax) | 3.6 - 4.5 hours | [1] |

| Elimination Half-life (t½) | ~10 hours | [1][5][8][11][15][19] |

| Volume of Distribution (Vd) | 1.4 - 1.6 L/kg | [5][12][13] |

| Plasma Protein Binding | 14 - 25% | [5][14][15] |

| Cmax (after 350 mg carisoprodol) | ~2.5 µg/mL | [7] |

| Primary Route of Excretion | Renal | [1][5] |

Experimental Protocols

Human Pharmacokinetic Study Design

A typical clinical study to evaluate the pharmacokinetics of carisoprodol and meprobamate involves a randomized, open-label, crossover design with healthy adult volunteers.[2][5]

-

Subject Recruitment: Healthy male and female subjects are enrolled. Exclusion criteria often include a history of substance abuse, significant medical conditions, and use of interacting medications.

-

Dosing Regimen: Subjects receive a single oral dose of carisoprodol (e.g., 250 mg or 350 mg) after an overnight fast.[2] In a crossover design, after a washout period of at least 7 days, subjects receive the alternate dose.[2]

-

Sample Collection: Serial blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[2] Plasma is separated by centrifugation and stored at -20°C or below until analysis.

-

Pharmacokinetic Analysis: Plasma concentration-time data for both carisoprodol and meprobamate are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of carisoprodol and meprobamate in biological matrices like plasma and urine.[5][20][21]

-

Sample Preparation: Due to the complexity of biological matrices, a sample extraction step is required. Common techniques include:

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a sorbent that retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a solvent.[22][23]

-

Protein Precipitation: A solvent such as acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant containing the analytes is collected for analysis.[21]

-

An internal standard (typically a deuterated version of the analyte, e.g., d7-carisoprodol) is added before extraction to correct for procedural losses and matrix effects.[20][23]

-

-

Chromatographic Separation: The prepared extract is injected into a liquid chromatograph. The analytes are separated from other components on a reversed-phase column (e.g., a C18 column) using a mobile phase gradient, typically consisting of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like acetonitrile with 0.1% formic acid).[21]

-

Mass Spectrometric Detection: The separated compounds from the LC column are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[20][23] Detection is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for carisoprodol, meprobamate, and their internal standards, ensuring high selectivity and accurate quantification.[20] A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples.

Mandatory Visualization

Caption: Metabolic pathway of Carisoprodol.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bioavailability of oral carisoprodol 250 and 350 mg and metabolism to meprobamate: A single-dose crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cdn.who.int [cdn.who.int]

- 6. cdn.who.int [cdn.who.int]

- 7. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Carisoprodol Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Carisoprodol | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults | Semantic Scholar [semanticscholar.org]

- 14. Carisoprodol elimination in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. go.drugbank.com [go.drugbank.com]

- 18. drugs.com [drugs.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 21. Carisoprodol & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]

- 22. nyc.gov [nyc.gov]

- 23. academic.oup.com [academic.oup.com]

Unveiling the Sedative and Anxiolytic Profile of Carisoprodol: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol, a centrally acting skeletal muscle relaxant, has been in clinical use for decades. Its therapeutic efficacy is attributed to its sedative and anxiolytic properties, which are primarily mediated through its interaction with the central nervous system. This technical guide provides an in-depth overview of the preclinical data elucidating the sedative and anxiolytic effects of carisoprodol, with a focus on quantitative data, detailed experimental methodologies, and the underlying neurobiological pathways. While historically some of the effects of carisoprodol were attributed to its primary metabolite, meprobamate, emerging evidence indicates that carisoprodol itself possesses intrinsic pharmacological activity.[1] This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of centrally acting therapeutic agents.

Core Mechanism of Action: GABA-A Receptor Modulation

The sedative and anxiolytic effects of carisoprodol are predominantly mediated through its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain. Carisoprodol enhances the action of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire and resulting in a generalized depression of the central nervous system. This mechanism is similar to that of barbiturates.

Data Presentation: Sedative and Anxiolytic Effects

The following tables summarize the quantitative preclinical data on the sedative and anxiolytic effects of carisoprodol and its metabolite, meprobamate.

Table 1: Sedative Effects of Carisoprodol in Mice (Loss of Righting Reflex)

| Animal Model | Compound | Dosage (mg/kg, i.p.) | Endpoint | Observation | Reference |

| Swiss-Webster Mice | Carisoprodol | 100 | Loss of Righting Reflex Score (Mean ± SEM) | ~1.5 ± 0.5 | [2] |

| Swiss-Webster Mice | Carisoprodol | 200 | Loss of Righting Reflex Score (Mean ± SEM) | ~3.0 ± 0.5 | [2] |

| Swiss-Webster Mice | Carisoprodol | 300 | Loss of Righting Reflex Score (Mean ± SEM) | ~4.5 ± 0.5 | [2] |

| Swiss-Webster Mice | Carisoprodol | 500 | Loss of Righting Reflex Score (Mean ± SEM) | ~5.5 ± 0.5 | [2] |

Table 2: Anxiolytic-like Effects of Meprobamate in Rodents

| Animal Model | Compound | Dosage (mg/kg, i.p.) | Test | Key Finding | Reference |

| BALB/c Mice | Meprobamate | 60 | Elevated Plus Maze | Lowest effective dose with anxiolytic-like effects. | |

| Swiss Mice | Meprobamate | 60 | Elevated Plus Maze | Effective dose with anxiolytic-like effects. | [3] |

| Swiss Mice | Meprobamate | 120 | Light/Dark Choice | Required dose for anxiolytic-like effects in this model. | [3] |

| Rats | Meprobamate | 30 - 300 | Modified Open-Field Test | Increased the number of rats feeding in the center. |

Note: Specific quantitative data for carisoprodol in the elevated plus maze and standard open field test were not available in the reviewed literature. The data for meprobamate is included for contextual understanding.

Experimental Protocols

Detailed methodologies for the key preclinical assays used to evaluate the sedative and anxiolytic effects of carisoprodol are provided below.

Loss of Righting Reflex (Sedation)

Objective: To assess the sedative-hypnotic effects of a compound by measuring its ability to induce a loss of the righting reflex.

Apparatus:

-

A clear, flat surface.

-

Timer.

Procedure:

-

Administer the test compound (e.g., carisoprodol) or vehicle to the animal (typically mice) via the desired route (e.g., intraperitoneal injection).

-

At predetermined time points after administration, gently place the animal on its back on the flat surface.

-

Observe the animal for its ability to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time frame (e.g., 30 seconds).

-

The inability to right itself within the time limit is considered a loss of righting reflex.

-

Record the latency to the loss of righting reflex and the duration of the effect. A scoring system can also be used to quantify the degree of impairment.[2]

References

- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of a modified open-field test sensitive to anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like effects of meprobamate. Interactions with an opiate antagonist in Swiss and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurobiological Underpinnings of Carisoprodol's Abuse Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has seen a significant rise in misuse and abuse, leading to its classification as a Schedule IV controlled substance. This technical guide provides an in-depth exploration of the neurobiological mechanisms underlying Carisoprodol's abuse potential. It delves into its pharmacokinetics, pharmacodynamics, and its impact on key neurotransmitter systems, with a particular focus on the GABAergic and dopaminergic pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.

Introduction

Initially approved for the treatment of acute musculoskeletal pain, Carisoprodol's sedative and anxiolytic properties have contributed to its recreational use.[1][2] The abuse potential of Carisoprodol is complex, involving both the parent drug and its primary active metabolite, meprobamate.[1][2][3] Understanding the distinct and combined neurobiological effects of these two compounds is crucial for developing strategies to mitigate abuse and for the development of safer therapeutic alternatives. This guide will dissect the molecular and systemic actions of Carisoprodol to provide a clear understanding of its abuse liability from a neurobiological perspective.

Pharmacokinetics and Metabolism

Carisoprodol is administered orally and is rapidly absorbed, with peak plasma concentrations reached within 1.5 to 2 hours.[4] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[5][6] This metabolic conversion is a key factor in the drug's overall pharmacological profile and abuse potential. Meprobamate itself is a controlled substance with known anxiolytic and sedative properties.[1][7]

The enzyme CYP2C19 exhibits genetic polymorphism, leading to variations in the rate of Carisoprodol metabolism among individuals.[4] "Poor metabolizers" may have higher and more prolonged plasma concentrations of Carisoprodol, potentially increasing the risk of adverse effects and dependence. The half-life of Carisoprodol is approximately 2 hours, while the half-life of meprobamate is significantly longer, around 10 hours.[8] This disparity in elimination kinetics means that with repeated dosing, meprobamate can accumulate, contributing to a prolonged sedative effect and physical dependence.[3]

Table 1: Pharmacokinetic Parameters of Carisoprodol and Meprobamate

| Parameter | Carisoprodol | Meprobamate (from Carisoprodol) |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours[4] | Slower than Carisoprodol |

| Elimination Half-life (t1/2) | ~2 hours[8] | ~10 hours[8] |

| Metabolizing Enzyme | CYP2C19[5][6] | N/A |

Neurobiological Mechanisms of Action

The primary neurobiological target for both Carisoprodol and meprobamate is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][4]

Modulation of GABA-A Receptors

Carisoprodol and meprobamate act as positive allosteric modulators of GABA-A receptors, meaning they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA.[1][5] This enhancement of GABAergic inhibition leads to a hyperpolarization of the neuron, making it less likely to fire an action potential. The overall effect is a depression of the central nervous system, resulting in sedation, anxiolysis, and muscle relaxation.[5]

Studies have shown that Carisoprodol and meprobamate exhibit barbiturate-like effects at the GABA-A receptor.[1][9] This includes the ability to directly gate the receptor channel at higher concentrations, even in the absence of GABA.[10] Importantly, research indicates that Carisoprodol itself is pharmacologically active and does not solely rely on its conversion to meprobamate to exert its effects. In fact, Carisoprodol has been shown to be more potent and efficacious than meprobamate in modulating GABA-A receptor function.[1] The binding site for Carisoprodol on the GABA-A receptor appears to be novel and distinct from the binding sites of benzodiazepines and barbiturates.[1][2]

| Receptor Subunit Composition | Carisoprodol Effect | EC50 (µM) | Reference |

| α1β2γ2 | Allosteric Modulation | 88.2 ± 20 | [5] |

| α1β2 | Allosteric Modulation | 87.4 ± 16.4 | [5] |

| α1β1γ2 | Allosteric Modulation | 33.1 ± 4 | [5] |

| α1β2γ2 | Direct Gating (% of max GABA response) | ~43% | [5] |

| α1β1γ2 | Direct Gating (% of max GABA response) | ~70% | [5] |

Signaling Pathway

The binding of Carisoprodol or meprobamate to the GABA-A receptor enhances the influx of chloride ions (Cl-) into the neuron. This increased intracellular negative charge leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory neurotransmitters to trigger an action potential. This potentiation of inhibitory neurotransmission is the core mechanism behind the sedative and muscle-relaxant effects of the drug.

References

- 1. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carisoprodol Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of nucleus accumbens dopamine release by the dorsal raphe nucleus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Carisoprodol's Impact on Neuronal Communication within the Reticular Formation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, exerts its therapeutic and psychoactive effects primarily by modulating neuronal communication within the central nervous system, with a significant impact on the reticular formation. This technical guide provides an in-depth analysis of the molecular mechanisms and physiological consequences of carisoprodol's action on this critical brainstem region. Through a synthesis of in vitro and in vivo data, this document elucidates the dual action of carisoprodol and its primary metabolite, meprobamate, on GABA-A receptor signaling, a key pathway in the regulation of neuronal excitability. Detailed experimental protocols for investigating these effects are provided, alongside quantitative data and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The reticular formation, a complex network of nuclei in the brainstem, plays a crucial role in regulating arousal, consciousness, motor control, and pain perception.[1] Neuronal communication within this structure is finely tuned by a balance of excitatory and inhibitory neurotransmission. Carisoprodol disrupts this balance, leading to its characteristic effects of muscle relaxation and sedation.[2] The primary mechanism of action involves the potentiation of GABAergic inhibition, mediated by both carisoprodol and its active metabolite, meprobamate.[2][3] This guide explores the nuanced interactions of these compounds with GABA-A receptors and their subsequent impact on the neuronal circuitry of the reticular formation.

Molecular Mechanism of Action

The sedative and muscle relaxant properties of carisoprodol are predominantly attributed to its effects on the GABAergic system.[2][4] Both carisoprodol and meprobamate act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[2][3][5]

Direct and Allosteric Modulation of GABA-A Receptors

-

Carisoprodol: In vitro studies have demonstrated that carisoprodol directly activates and allosterically modulates GABA-A receptors in a manner similar to barbiturates.[3] It potentiates GABA-gated chloride currents, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[3][6] Carisoprodol is more potent and efficacious in directly activating GABA-A receptors compared to its metabolite, meprobamate.[6]

-

Meprobamate: This active metabolite of carisoprodol also enhances the effects of GABA by increasing the opening frequency of the GABA-A receptor's chloride ion channel.[2] This leads to neuronal hyperpolarization and a sedative effect.[2]

The following diagram illustrates the signaling pathway of carisoprodol and meprobamate at the GABA-A receptor.

Quantitative Data

The following tables summarize the available quantitative data from in vitro studies on the interaction of carisoprodol and meprobamate with GABA-A receptors.

| Compound | Parameter | Value | Receptor Subtype | Reference |

| Carisoprodol | EC50 (Potentiation of GABA-gated currents) | 142 ± 13 µM | α1β2γ2 | [6] |

| Compound | Receptor Subunit Combination | Effect | Reference |

| Carisoprodol | α1β2γ2 | Allosteric modulation and direct activation | [6] |

| Carisoprodol | Homomeric ρ1 GABA or glycine α1 | No allosteric effects | [6] |

| Carisoprodol | α1-containing receptors | Most efficacious at enhancing GABA action | [4] |

| Carisoprodol | β1-containing receptors | Highest efficacy for direct activation | [4] |

| Carisoprodol | β2-containing receptors | Highest efficacy for allosteric modulation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of carisoprodol on neuronal communication within the reticular formation.

In Vivo Single-Unit Recording

This protocol allows for the direct measurement of neuronal firing rates in the reticular formation of an anesthetized animal following carisoprodol administration.

Workflow Diagram:

Methodology:

-

Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) with urethane (1.5 g/kg, i.p.) and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

-

Craniotomy: Perform a craniotomy to expose the brain surface overlying the reticular formation (coordinates determined from a stereotaxic atlas).

-

Electrode Insertion: Slowly lower a glass microelectrode or a multi-electrode array into the reticular formation.

-

Baseline Recording: Record spontaneous neuronal activity (single units) for a stable period (e.g., 15-30 minutes) to establish a baseline firing rate.

-

Drug Administration: Administer carisoprodol (e.g., 100 mg/kg, i.p.) or vehicle control.

-

Post-Drug Recording: Continue recording neuronal activity for at least 60 minutes post-injection to observe changes in firing patterns.

-

Data Analysis: Isolate single-unit activity using spike sorting software. Calculate and compare the mean firing rates before and after drug administration.

-

Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the electrode placement within the reticular formation.

In Vivo Microdialysis

This protocol measures the extracellular concentration of GABA in the reticular formation before and after carisoprodol administration.

Workflow Diagram:

Methodology:

-

Animal Surgery: Anesthetize a rat and stereotaxically implant a guide cannula targeting the reticular formation. Allow for a 7-day recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the reticular formation of the awake, freely moving animal.

-

Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) for at least 2 hours to allow for equilibration.

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular GABA levels.

-

Drug Administration: Administer carisoprodol (e.g., 100 mg/kg, i.p.) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples for at least 2 hours post-injection.

-

GABA Quantification: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

Immunohistochemistry

This protocol visualizes the distribution of GABA-A receptor subunits in the reticular formation.

Workflow Diagram:

Methodology:

-

Tissue Preparation: Anesthetize a rat and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Extract the brain and post-fix overnight in 4% PFA.

-

Sectioning: Cut 40 µm coronal sections of the brainstem containing the reticular formation using a vibratome.

-

Antigen Retrieval: Heat the sections in a sodium citrate buffer (10 mM, pH 6.0) at 95-100°C for 10 minutes to unmask epitopes.

-

Blocking: Block non-specific antibody binding by incubating the sections in a solution containing normal goat serum and Triton X-100 in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody targeting a specific GABA-A receptor subunit (e.g., α1, β2/3, γ2).

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a confocal microscope.

Conclusion

Carisoprodol's impact on the reticular formation is a critical component of its clinical efficacy and abuse potential. The drug and its primary metabolite, meprobamate, enhance GABAergic inhibition by acting as positive allosteric modulators of GABA-A receptors. This action is thought to suppress neuronal activity within the descending reticular formation, leading to muscle relaxation and sedation. While in vitro studies have provided valuable insights into the molecular interactions of carisoprodol, further in vivo research is necessary to fully elucidate the specific changes in neuronal firing patterns and neurotransmitter dynamics within the reticular formation. The experimental protocols outlined in this guide provide a framework for future investigations that will deepen our understanding of carisoprodol's complex effects on the central nervous system.

References

- 1. Reticular formation - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 3. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of subunit-dependent direct gating and allosteric modulatory effects of carisoprodol at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Structure-Activity Relationship of Carisoprodol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has been in clinical use for decades. Its therapeutic effects are primarily attributed to its action on the central nervous system, leading to sedation and a reduction in muscle spasms. This technical guide delves into the foundational research exploring the structure-activity relationship (SAR) of Carisoprodol, providing a comprehensive overview of its mechanism of action, the influence of its chemical structure on its pharmacological activity, and detailed methodologies for its evaluation. While extensive research has characterized the pharmacological profile of Carisoprodol and its primary metabolite, meprobamate, systematic SAR studies on a broad series of Carisoprodol analogs are not extensively available in publicly accessible literature. This guide, therefore, focuses on the established understanding of Carisoprodol's interaction with its biological targets and the experimental frameworks used to elucidate these interactions.

Introduction

Carisoprodol is a carbamate derivative structurally related to meprobamate, a known anxiolytic and sedative agent.[1] Initially synthesized with the aim of producing a muscle relaxant with a better therapeutic index than its predecessors, Carisoprodol's mechanism of action has been a subject of ongoing investigation.[2] It is now understood that both Carisoprodol and its active metabolite, meprobamate, contribute to its overall pharmacological profile, which includes muscle relaxation, sedation, and anxiolysis.[3][4] The primary target for both compounds is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[5][6]

Mechanism of Action: Interaction with GABA-A Receptors

Carisoprodol and meprobamate exert their effects by modulating the function of GABA-A receptors.[5][6] These receptors are pentameric protein complexes that form a chloride-selective ion channel. The binding of GABA, the principal inhibitory neurotransmitter in the brain, to these receptors leads to channel opening, chloride influx, and hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential.

Carisoprodol has been shown to act as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA without directly activating the receptor itself.[5][6] Furthermore, at higher concentrations, Carisoprodol can directly activate the GABA-A receptor in a manner similar to barbiturates.[5][6] This dual-action mechanism contributes to its sedative and muscle relaxant properties. The effects of Carisoprodol are not mediated through the benzodiazepine binding site on the GABA-A receptor.[5]

The activity of Carisoprodol is dependent on the subunit composition of the GABA-A receptor. Studies have shown that Carisoprodol's efficacy varies with different α and β subunit isoforms.[7][8] For instance, Carisoprodol has been found to be more efficacious at enhancing the actions of GABA in receptors containing the α1 subunit, which is consistent with its sedative effects.[9]

Signaling Pathway of Carisoprodol at the GABA-A Receptor

Caption: Carisoprodol enhances GABAergic inhibition.

Structure-Activity Relationship (SAR)

The core structure of Carisoprodol consists of a central propanediol backbone with two carbamate functional groups. One carbamate is N-unsubstituted, while the other is N-isopropyl substituted. This N-isopropyl group is the key structural difference between Carisoprodol and its primary metabolite, meprobamate.[10]

Systematic studies detailing the synthesis and pharmacological evaluation of a wide range of N-alkyl Carisoprodol analogs with corresponding quantitative data (e.g., IC50 or ED50 values) are not extensively reported in the peer-reviewed literature. However, based on the known activities of Carisoprodol and meprobamate, some general SAR principles can be inferred:

-

N-Alkylation of the Carbamate: The presence of the N-isopropyl group in Carisoprodol appears to be crucial for its distinct pharmacological profile compared to meprobamate. This substitution likely influences its potency and efficacy at the GABA-A receptor, as well as its pharmacokinetic properties.

-

The Carbamate Moiety: The carbamate functional groups are essential for activity. These groups are known to interact with biological targets through hydrogen bonding and other non-covalent interactions.

-

The Propanediol Backbone: The length and substitution pattern of the central alkyl chain influence the overall lipophilicity and conformation of the molecule, which in turn affects its ability to cross the blood-brain barrier and bind to the GABA-A receptor.

Further research focusing on the systematic modification of these structural features is necessary to establish a comprehensive quantitative SAR for this class of compounds.

Quantitative Data

While a broad SAR table for a series of analogs is not available, data for Carisoprodol's effect on specific GABA-A receptor subtypes has been published.

| Compound | GABA-A Receptor Subtype | Assay | Parameter | Value | Reference |

| Carisoprodol | α1β2γ2 | Whole-Cell Patch Clamp | EC50 (Allosteric Modulation) | 88.2 ± 20 µM | [7] |

| Carisoprodol | α1β1γ2 | Whole-Cell Patch Clamp | EC50 (Allosteric Modulation) | 33.1 ± 4 µM | [7] |

| Carisoprodol | α1β2 | Whole-Cell Patch Clamp | EC50 (Allosteric Modulation) | 87.4 ± 16.4 µM | [7] |

| Carisoprodol | α1β2γ2 | Whole-Cell Patch Clamp | Efficacy (Direct Gating) | ~43% of max GABA response | [7] |

| Carisoprodol | α1β1γ2 | Whole-Cell Patch Clamp | Efficacy (Direct Gating) | ~70% of max GABA response | [7] |

Experimental Protocols

In-Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the ion flow through the GABA-A receptor channel in response to the application of Carisoprodol and its analogs.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used. These cells are transiently or stably transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.[5][6]

-

Receptor Expression: Cells are transfected to express specific GABA-A receptor subunit combinations, such as α1β2γ2, to investigate the subunit-dependent effects of the compounds.[7][8]

-

Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -60 mV.

-

Drug Application: Test compounds are applied to the cells via a rapid solution exchange system. To assess allosteric modulation, compounds are co-applied with a sub-maximal concentration of GABA (e.g., EC20). To assess direct activation, compounds are applied in the absence of GABA.[5][6]

-

Data Analysis: The peak current amplitude in the presence of the test compound is measured and compared to the control response (GABA alone for modulation, or baseline for direct activation). Concentration-response curves are generated to determine EC50 and efficacy values.[7]

References

- 1. Carisoprodol | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. THE HISTORY, CHEMISTRY, AND PHARMACOLOGY OF CARISOPRODOL | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cdn.who.int [cdn.who.int]

- 5. researchgate.net [researchgate.net]

- 6. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of subunit-dependent direct gating and allosteric modulatory effects of carisoprodol at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 10. cdn.who.int [cdn.who.int]

Methodological & Application

Application Note: Simultaneous Quantification of Carisoprodol and Meprobamate in Human Plasma by LC-MS/MS

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions. It is rapidly metabolized in the body to meprobamate, which is also a pharmacologically active anxiolytic agent.[1][2][3][4] The monitoring of both carisoprodol and its primary metabolite, meprobamate, is crucial in clinical and forensic toxicology for assessing therapeutic use, abuse, and in overdose situations.[3][4] This application note presents a sensitive and robust LC-MS/MS method for the simultaneous quantification of carisoprodol and meprobamate in human plasma. The method utilizes a simple protein precipitation for sample preparation, ensuring rapid turnaround times.

Analytical Method

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of carisoprodol and meprobamate in plasma.[3][4] The assay uses deuterated internal standards to ensure accuracy and precision.[3][4] Separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in positive ion electrospray mode.[1][3][4]

Experimental Protocols

Materials and Reagents

-

Carisoprodol and Meprobamate reference standards

-

Carisoprodol-d7 and Meprobamate-d7 internal standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, ACS grade

-

Human plasma (with anticoagulant)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of carisoprodol and meprobamate in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for the calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of Carisoprodol-d7 and Meprobamate-d7 in methanol.

Sample Preparation (Protein Precipitation)

-

Label autosampler vials for each sample, calibrator, and quality control.

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Cogent Bidentate C18™, 4µm, 100Å, 2.1 x 50mm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.4 mL/minute[1] |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Gradient | 40% B at 0 min, ramp to 100% B at 5 min, return to 40% B at 6 min[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |

| Capillary Voltage | 4000 V[2] |

| Gas Temperature | 350°C[2] |

| Gas Flow | 10 L/min[2] |

| Nebulizer Pressure | 50 psi[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Carisoprodol | 261.2 | 176.1 (Quantifier) | 20[5] |

| 261.2 | 158.1 (Qualifier)[2] | 20[5] | |

| Meprobamate | 219.1 | 158.1 (Quantifier) | 20[5] |

| 219.1 | 97.1 (Qualifier)[2] | 20[5] | |

| Carisoprodol-d7 | 268.2 | 183.2 | 20 |

| Meprobamate-d7 | 226.1 | 161.2 | 20 |

Qualifier transitions are used for identity confirmation.

Method Performance

The method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Table 4: Quantitative Method Validation Parameters

| Parameter | Carisoprodol | Meprobamate |

| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Limit of Quantitation (LOQ) | 10 ng/mL[2][6] | 10 ng/mL[2][6] |

| Intra-day Precision (%CV) | 1.5 - 3.5%[6] | 2.2 - 3.9%[6] |

| Inter-day Precision (%CV) | 2.5 - 4.0%[6] | 4.4 - 4.8%[6] |

| Accuracy (% Recovery) | 88 - 100%[2][6] | 92 - 100%[2][6] |

Visualizations

References

- 1. Carisoprodol & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 5. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vivo Microdialysis in the Study of Carisoprodol Brain Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of acute, painful musculoskeletal conditions. Its therapeutic effects and abuse potential are attributed to its action on the central nervous system (CNS), primarily through the modulation of GABA-A receptors.[1][2] Carisoprodol is metabolized in the liver to meprobamate, an active metabolite with known anxiolytic and sedative properties.[3][4] Understanding the brain distribution of both Carisoprodol and meprobamate is crucial for elucidating their precise mechanisms of action and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals.[5][6] This methodology allows for the determination of unbound drug concentrations at the site of action, providing valuable insights into the blood-brain barrier penetration and target engagement of CNS-active compounds.[7] These application notes provide a detailed protocol for utilizing in vivo microdialysis to study the brain distribution of Carisoprodol and its metabolite, meprobamate.

Data Presentation

The following tables summarize the pharmacokinetic parameters of Carisoprodol and meprobamate in both blood and the nucleus accumbens of rats following a 100 mg/kg intraperitoneal (i.p.) administration of Carisoprodol. The data is adapted from studies by Gonzalez et al. (2020).[3][4]

Table 1: Peak Concentrations (Cmax) and Time to Peak (Tmax) of Carisoprodol and Meprobamate in Rat Blood and Nucleus Accumbens

| Analyte | Matrix | Cmax (ng/mL) | Tmax (minutes) |

| Carisoprodol | Blood | ~1.5 - 2.7 | ~30 |

| Meprobamate | Blood | ~20.4 | ~120 |

| Carisoprodol | Nucleus Accumbens | Not explicitly stated, but peaked around 20-40 minutes | ~20-40 |

| Meprobamate | Nucleus Accumbens | Significantly lower than blood, peaked later | >120 |

Data extracted and compiled from Gonzalez et al. (2020).[3][8]

Table 2: Pharmacokinetic Parameters of Carisoprodol and Meprobamate After a Single Oral Dose in Humans

| Analyte | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (T1/2) (hours) | AUC0–∞ (h·ng/mL) |

| Carisoprodol | 350 mg | 2580 ± 1214 | ~1.5-2 | 2 ± 0.8 | 8072 ± 6303 |

| Meprobamate | (from 350 mg Carisoprodol) | 2181 ± 605 | Not specified | 9 ± 1.9 | 34,529 ± 7747 |

Data from a study by Simon et al. as cited in a WHO pre-review report and another pharmacokinetic study.[9][10]

Experimental Protocols

This section details the methodology for conducting in vivo microdialysis to study the brain distribution of Carisoprodol.

Stereotaxic Surgery and Microdialysis Probe Implantation

This protocol is adapted from standard procedures for stereotaxic surgery in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Anesthesia machine with isoflurane

-

Heating pad

-

Surgical instruments (scalpel, forceps, drill, etc.)

-

Guide cannula (CMA 7 or equivalent)

-

Microdialysis probe (CMA 12 or equivalent with a 2-4 mm membrane)

-

Bone screws

-

Dental cement

-

Analgesics (e.g., buprenorphine)

-

Sterile saline

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-5% for induction, 1.5-2.5% for maintenance). Shave the scalp and place the animal in the stereotaxic frame, ensuring the head is level. Apply ophthalmic ointment to the eyes to prevent drying.

-

Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

-

Drilling: Using a stereotaxic atlas, determine the coordinates for the desired brain region (e.g., nucleus accumbens: AP +1.6 mm, ML ±1.5 mm from bregma; DV -7.8 mm from skull surface). Drill a small hole at these coordinates. Drill additional holes for anchor screws.

-

Guide Cannula Implantation: Slowly lower the guide cannula to the target coordinates.

-

Securing the Cannula: Secure the guide cannula to the skull using dental cement and anchor screws.

-

Post-operative Care: Suture the incision and administer analgesics. Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

In Vivo Microdialysis Experiment

Materials:

-

Rat with implanted guide cannula

-

Microdialysis probe

-

Microinfusion pump

-

Fraction collector (refrigerated)

-

Artificial cerebrospinal fluid (aCSF)

-

Carisoprodol solution for injection (e.g., dissolved in a suitable vehicle)

-

LC-MS/MS system for analysis

Procedure:

-

Probe Insertion: Gently insert the microdialysis probe into the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Stabilization: Allow the system to stabilize for at least 60-90 minutes to achieve a steady baseline.

-

Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine basal levels of any endogenous compounds of interest.

-

Carisoprodol Administration: Administer Carisoprodol (e.g., 100 mg/kg, i.p.).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined duration (e.g., 3-4 hours) in a refrigerated fraction collector.

-

Blood Sampling (Optional): If correlating brain levels with plasma concentrations, collect blood samples at corresponding time points.

-

Sample Analysis: Analyze the dialysate and plasma samples for Carisoprodol and meprobamate concentrations using a validated LC-MS/MS method.[11]

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo microdialysis of Carisoprodol.

Signaling Pathway of Carisoprodol

Caption: Carisoprodol's modulation of the GABA-A receptor signaling pathway.

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Carisoprodol Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carisoprodol pharmacokinetics and distribution in the nucleus accumbens correlates with behavioral effects in rats independent from its metabolism to meprobamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00699B [pubs.rsc.org]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. cdn.who.int [cdn.who.int]

- 11. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Evaluating the Muscle Relaxant Properties of Carisoprodol in Animal Models

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic effects are attributed to its action on the central nervous system (CNS) rather than a direct effect on skeletal muscle.[2][3] The primary active metabolite of Carisoprodol, meprobamate, also contributes significantly to its sedative and anxiolytic properties.[1][2] Understanding the in vivo efficacy and mechanism of Carisoprodol requires robust preclinical evaluation using validated animal models. These models are essential for screening potential muscle relaxant compounds, determining dose-response relationships, and elucidating mechanisms of action.

Mechanism of Action

The precise mechanism of action for Carisoprodol is not fully confirmed, but it is understood to interrupt neuronal communication within the spinal cord and the descending reticular formation in the brain.[4][5][6] This action leads to sedation and muscle relaxation. Both Carisoprodol and its metabolite, meprobamate, modulate GABA-A receptors in a manner similar to barbiturates.[7][8][9] This modulation enhances the inhibitory effects of GABA, leading to an increased influx of chloride ions, hyperpolarization of neurons, and reduced neuronal excitability, resulting in CNS depression and skeletal muscle relaxation.[2]

Key Animal Models and Experimental Protocols

Several behavioral tests are employed in rodents (primarily mice and rats) to assess motor coordination, grip strength, and overall muscle tone, which are indicative of a compound's muscle relaxant properties.

Rotarod Test

The Rotarod test is a widely used method to evaluate motor coordination and balance.[10] A drug-induced decrease in the time an animal can remain on a rotating rod is a key indicator of muscle relaxation or central nervous system depression.[11][12]

Experimental Protocol: Rotarod Test

-

Objective: To assess the effect of Carisoprodol on motor coordination and balance in rodents.

-

Apparatus: A Rotarod apparatus consisting of a textured rod, typically 3-5 cm in diameter, connected to a variable-speed motor. The apparatus is divided into compartments to test multiple animals simultaneously.[13]

-

Animals: Male or female mice (20-30g) or rats (200-300g).

-

Procedure:

-

Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Training/Pre-screening: Place each animal on the rod rotating at a low, constant speed (e.g., 5-10 rpm). Select animals that can remain on the rod for a predetermined period (e.g., 3-5 minutes) for the study.[10][11]

-

Baseline Measurement: Record the latency to fall (in seconds) for each pre-screened animal. This serves as the control value. The cutoff time is typically set to 300 seconds.

-

Drug Administration: Administer Carisoprodol or vehicle control via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage).

-

Testing: At various time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the rotarod (rotating at a fixed speed, e.g., 20-25 rpm) and record the time until it falls off or grips the rod and spins with it for two consecutive revolutions.[12]

-

-

Data Analysis: The data is expressed as the mean latency to fall (seconds) ± SEM for each treatment group. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates muscle relaxant activity.

Grip Strength Test

This test provides a quantitative measure of forelimb and/or hindlimb muscle strength.[14] A decrease in grip force is a direct indicator of muscle weakness or relaxation.[15]

Experimental Protocol: Grip Strength Test

-

Objective: To quantify the effect of Carisoprodol on skeletal muscle strength in rodents.

-

Apparatus: A grip strength meter equipped with a wire grid or a metal bar connected to a force gauge that records the peak force in grams.[16][17]

-

Animals: Male or female mice (20-30g) or rats (200-300g).

-

Procedure:

-

Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes.[16]

-

Baseline Measurement:

-

Hold the mouse by the base of its tail and lower it towards the grip grid.

-

Allow the animal to grasp the grid with its forepaws.

-

Gently pull the mouse away from the grid in a steady, horizontal motion until its grip is released.[16]

-

The force gauge will record the peak pull-force.[17]

-

Perform 3-5 consecutive trials and average the readings to get a baseline measurement for each animal.

-

-

Drug Administration: Administer Carisoprodol or vehicle control.

-

Testing: At various time points after administration, repeat the grip strength measurement as described above.

-

-

Data Analysis: Data is expressed as the mean peak force (in grams) ± SEM. A significant reduction in grip strength in the Carisoprodol-treated group compared to the vehicle group indicates muscle relaxant properties.[15]

Inclined Plane Test

The inclined plane test assesses the ability of an animal to maintain its position on a sloped surface, providing an index of muscle tone.[18]

Experimental Protocol: Inclined Plane Test

-

Objective: To evaluate the effect of Carisoprodol on muscle tone and the ability of mice to remain on an inclined surface.

-

Apparatus: An inclined plane, typically a board with a surface that provides grip (e.g., covered with rubber), that can be set at various angles (e.g., 45° to 65°).[19]

-

Animals: Primarily mice (20-30g).

-

Procedure:

-

Angle Determination: Determine an angle at which untreated mice can remain on the plane for a significant duration (e.g., >30 seconds).

-

Baseline Screening: Place mice individually on the upper part of the inclined plane, facing upwards. Select animals that can successfully remain on the plane for the predetermined time.

-

Drug Administration: Administer Carisoprodol or vehicle control.

-

Testing: At set intervals after drug administration (e.g., 15, 30, 60 minutes), place the animals back on the inclined plane. Record whether the animal is able to hold its position or slides down within a specific timeframe (e.g., 30 seconds).[18][19]

-

-

Data Analysis: The result is often expressed as the percentage of animals in each group that fail to remain on the plane. An increased number of animals sliding off the plane is indicative of muscle relaxation.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various animal studies evaluating Carisoprodol and its effects.

Table 1: Effects of Carisoprodol in Rodent Behavioral Models

| Species | Route of Administration | Dose (mg/kg) | Observed Effect | Citation(s) |

| Mice | Intraperitoneal (i.p.) | Not specified | Elicited locomotor depression within 8-12 minutes. | [8] |

| Mice | Oral | Not specified | Elicited locomotor depression within 8-12 minutes. | [8] |

| Rats | Intraperitoneal (i.p.) | 10, 25, 50, 100 | Dose-dependently increased drug-appropriate responding (a measure of subjective effects). | [20] |

| Rats | Gavage (in corn oil) | ≥ 200 | Increased kidney and liver weights. | [21] |

| Rats | Gavage (in 0.5% methylcellulose) | ≥ 200 | Enhanced severity of nephropathy in males. | [21] |

| Mice | Gavage (in 0.5% methylcellulose) | 300 - 1200 | Dose-proportional plasma concentrations. | [21] |

Table 2: Pharmacokinetic Parameters of Carisoprodol and Meprobamate in Animals

| Parameter | Species | Value | Notes | Citation(s) |

| Time to Peak Concentration (Tmax) | Rats | 30 - 60 minutes | Following a single gavage dose. | [21] |

| Time to Peak Concentration (Tmax) | Mice | ~15 minutes | Following a single gavage dose. | [21] |

| Bioavailability | Rats | 15% to 32% | Single gavage doses of 200-800 mg/kg. | [21] |

| Bioavailability | Mice | 18% to 38% | Single gavage doses of 300-1200 mg/kg. | [21] |

| Volume of Distribution (Vd) | Rats | 0.72 L/kg | Estimated from NTP study. | [22] |

| Volume of Distribution (Vd) | Mice | 0.65 L/kg | Estimated from NTP study. | [22] |

References

- 1. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Carisoprodol? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Carisoprodol | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Abuse Potential of Soma®: the GABAA Receptor as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]

- 12. ijbamr.com [ijbamr.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Grip Strength [augusta.edu]

- 15. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

- 17. treat-nmd.org [treat-nmd.org]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carisoprodol Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. researchgate.net [researchgate.net]

Protocol for Assessing Carisoprodol-Induced Psychomotor Impairment in Rodents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its therapeutic effects are largely attributed to its primary metabolite, meprobamate, which acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to sedation and muscle relaxation. However, these same mechanisms can also lead to significant psychomotor impairment, posing risks for activities that require coordination and alertness.

This document provides detailed protocols for assessing Carisoprodol-induced psychomotor impairment in rodents using a battery of well-established behavioral tests: the Rotarod Test for motor coordination, the Open Field Test for locomotor activity and anxiety-like behaviors, and the Grip Strength Test for muscle strength. These protocols are designed to provide a comprehensive evaluation of the dose-dependent effects of Carisoprodol on rodent behavior.

Signaling Pathway of Carisoprodol and Meprobamate

Carisoprodol is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[1] Both carisoprodol and meprobamate exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast synaptic inhibition in the central nervous system.[2][3] Meprobamate, and to a lesser extent carisoprodol, binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[4] This binding potentiates the effect of GABA, increasing the frequency of chloride (Cl-) channel opening.[5] The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and resulting in generalized depression of the central nervous system.[2] This neuronal inhibition manifests as sedation, anxiolysis, and muscle relaxation.[1][2]

Experimental Workflow

The assessment of Carisoprodol-induced psychomotor impairment follows a structured workflow to ensure reliable and reproducible data. This involves animal acclimatization, baseline testing, drug administration, and subsequent behavioral testing at specific time points post-administration.

Experimental Protocols

Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance in rodents.

Apparatus:

-

An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) that can be set to a constant or accelerating speed. The rod surface should be textured to provide grip.

-

Sensors to automatically detect when an animal falls onto the platform below.

Procedure:

-

Training: Acclimate the animals to the testing room for at least 30 minutes before the first trial. Train the mice on the rotarod for 2-3 consecutive days prior to the experiment. Each training session should consist of 3-4 trials with an inter-trial interval of at least 15 minutes. For each trial, place the animal on the rod rotating at a low constant speed (e.g., 4 rpm).

-

Testing: On the test day, administer Carisoprodol or vehicle. At predetermined time points post-administration (e.g., 30, 60, and 120 minutes), place the animal on the rotarod.

-